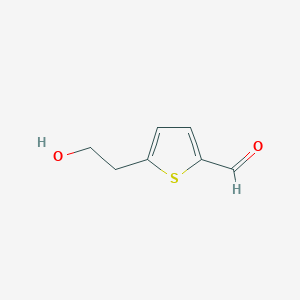

5-(2-Hydroxyethyl)thiophene-2-carbaldehyde

Description

Structure

2D Structure

Properties

IUPAC Name |

5-(2-hydroxyethyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c8-4-3-6-1-2-7(5-9)10-6/h1-2,5,8H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVLKDVDRVRWMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60565160 | |

| Record name | 5-(2-Hydroxyethyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131202-63-6 | |

| Record name | 5-(2-Hydroxyethyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 2 Hydroxyethyl Thiophene 2 Carbaldehyde

Established Formylation Routes for Thiophene-2-carbaldehyde (B41791) Precursors

Formylation, the introduction of a formyl group (-CHO), is a cornerstone of aromatic chemistry. For thiophene (B33073), an electron-rich heterocycle, several effective methods have been developed. derpharmachemica.comthieme-connect.de

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophene. organic-chemistry.orgijpcbs.comyoutube.com The reaction typically employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, such as phosphorus oxychloride (POCl₃). chemistrysteps.com

The process begins with the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction between DMF and POCl₃. chemistrysteps.comwikipedia.org This electrophilic species then attacks the electron-rich thiophene ring, preferentially at the α-position (C2 or C5) due to the greater stability of the resulting intermediate. thieme-connect.deyoutube.com Subsequent hydrolysis of the iminium salt intermediate yields the desired aryl aldehyde. organic-chemistry.orgwikipedia.org The reactivity of the thiophene ring towards this electrophilic substitution is higher than that of benzene. nih.gov

The reaction conditions are generally mild, making it a powerful tool in organic synthesis. ijpcbs.com Kinetic studies have shown that the reaction order can depend on the reactivity of the thiophene substrate. For relatively inert substrates like thiophene itself, the reaction follows third-order kinetics, being first-order in each of the thiophene, DMF, and POCl₃. rsc.org

| Formylating Agent | Typical Co-reagent | Key Features | Reference |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | Phosphorus oxychloride (POCl₃) | Most common, mild conditions, good yields for electron-rich substrates. | chemistrysteps.com |

| N-Methylformanilide | Phosphorus oxychloride (POCl₃) | Classic reagent system, effective for various arenes. | wikipedia.org |

| N,N-Dimethylformamide (DMF) | Phosgene (COCl₂) or its equivalent | Alternative to POCl₃, can influence reaction kinetics and yield. | rsc.orggoogle.com |

| N-Formylpyrrolidine / N-Formylindoline | Oxalyl chloride ((COCl)₂) | Can be used to influence regioselectivity in substituted thiophenes. | researchgate.net |

Beyond the Vilsmeier-Haack reaction, other methods can achieve the formylation of thiophenes.

Chloromethylation followed by Oxidation: This two-step process involves first introducing a chloromethyl (-CH₂Cl) group onto the thiophene ring. This can be achieved using formaldehyde (B43269) and hydrogen chloride, often in the presence of a compound with a keto group. google.comgoogle.com The resulting 2-(chloromethyl)thiophene (B1266113) is then oxidized to the corresponding aldehyde, 2-thiophenecarbaldehyde. Various oxidizing agents can be employed for this transformation.

Direct Acylation: Friedel-Crafts acylation and related reactions provide a direct route to thiophene ketones, which are structurally similar to the target aldehyde. This reaction involves treating thiophene with an acylating agent, such as an acyl halide or a carboxylic acid anhydride (B1165640), in the presence of a Lewis acid catalyst like zinc chloride or phosphorus pentoxide. acs.orgacs.orggoogle.com While this method typically produces ketones, it establishes a carbon-carbon bond at the thiophene ring, which is a fundamental step. Acylation preferentially occurs at the α-position in unsubstituted thiophenes. derpharmachemica.com

Introduction of the 2-Hydroxyethyl Moiety

The second key structural feature is the 2-hydroxyethyl group (-CH₂CH₂OH) at the 5-position of the thiophene ring.

Achieving regioselective substitution on a thiophene ring is crucial for the synthesis of specifically functionalized derivatives. The electronic properties of the thiophene ring favor electrophilic substitution at the C2 and C5 positions. When one of these positions is already occupied, substitution is directed to the remaining vacant α-position.

For the synthesis of 5-(2-Hydroxyethyl)thiophene-2-carbaldehyde, a logical precursor is 2-(thiophen-2-yl)ethanol. This starting material already possesses the 2-hydroxyethyl group at the 2-position. Formylation of this precursor, for instance via the Vilsmeier-Haack reaction, would be directed to the vacant and activated 5-position. The synthesis of 2-(thiophen-2-yl)ethanol itself can be accomplished by reacting thiophene with ethylene (B1197577) oxide. This reaction can be facilitated by first metalating the thiophene at the 2-position using a strong base like butyllithium (B86547) or sodium hydride, followed by the ring-opening reaction with ethylene oxide. google.com

Alternatively, direct C-H functionalization techniques offer powerful tools for regioselective substitution. nih.govacs.org These methods, often employing transition metal catalysts, can activate specific C-H bonds for coupling reactions, allowing for the controlled introduction of functional groups at desired positions. core.ac.uk

The assembly of a target molecule can be approached through different strategic sequences, primarily categorized as linear and convergent synthesis. chemistnotes.comdifferencebetween.com

A possible linear pathway for this compound is:

Step A: Synthesis of 2-(thiophen-2-yl)ethanol from thiophene and ethylene oxide. google.com

Step B: Formylation of 2-(thiophen-2-yl)ethanol at the 5-position using a method like the Vilsmeier-Haack reaction to yield the final product.

For a relatively simple molecule like this compound, a purely convergent approach is less common but conceptually possible. One could envision preparing a thiophene fragment with the aldehyde and a reactive handle at the 5-position, and a separate two-carbon fragment with the hydroxyl group, and then coupling them.

| Aspect | Linear Synthesis | Convergent Synthesis | Reference |

|---|---|---|---|

| Strategy | Step-by-step, sequential construction (A → B → C → Target). | Independent synthesis of fragments followed by coupling (A → B; C → D; B + D → Target). | chemistnotes.comdifferencebetween.comfiveable.me |

| Efficiency | Generally less efficient; overall yield drops with each step. | More efficient, especially for complex molecules; higher overall yield. | chemistnotes.comdifferencebetween.com |

| Time | Can be more time-consuming due to the long sequence. | Can be faster as fragments can be made in parallel. | fiveable.me |

| Material Loss | Early mistakes or low-yield steps impact all subsequent steps. | Material loss is minimized as key fragments are combined late in the synthesis. | differencebetween.com |

Novel and Green Chemistry Principles in Thiophene Derivative Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability and environmentally friendly processes. researchgate.net The synthesis of thiophene derivatives has benefited from the application of green chemistry principles, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.goveurekaselect.com

Several innovative approaches are being explored:

Metal-Free Methodologies: To avoid metal toxicity and contamination, numerous metal-free methods for synthesizing thiophene derivatives have been developed. nih.gov These often involve controlled reaction conditions using safer reagents. organic-chemistry.org

Use of Greener Solvents: Methodologies have been developed that use environmentally benign solvents like ethanol (B145695) or water, replacing harsher and more toxic options. nih.gov For example, C-H arylation has been successfully performed in water with the aid of a surfactant. nih.govacs.org

Flow Chemistry: Continuous flow technology is a valuable tool for improving the efficiency and scalability of reactions like the direct arylation of thiophenes. core.ac.ukresearchgate.net Flow reactors enhance control over reaction parameters, improve heat and mass transfer, and can lead to higher productivity and yields in shorter reaction times compared to traditional batch processes. core.ac.ukresearchgate.net

These green methodologies offer promising avenues for the more sustainable production of this compound and other valuable thiophene compounds. nih.gov

Ultrasound-Assisted Synthetic Protocols for Related Thiophene-Carbaldehyde Derivatives

The application of ultrasound irradiation in organic synthesis has emerged as a powerful tool for process intensification, often leading to significantly reduced reaction times, increased yields, and milder reaction conditions. This green chemistry approach has been successfully applied to the synthesis of various heterocyclic compounds, including thiophene derivatives. nih.gov

While specific studies on the direct ultrasound-assisted synthesis of this compound are not prevalent, research on related structures provides strong evidence for the viability of this methodology. For instance, the synthesis of novel 5-bromo-thiophene containing chalcone (B49325) derivatives, which are synthesized from thiophene aldehydes, has been effectively demonstrated under ultrasonic irradiation. psu.eduresearchgate.net In one study, the Claisen-Schmidt condensation of 2-acetyl-5-bromo-thiophene with various aromatic aldehydes was carried out using both conventional stirring and ultrasound irradiation in the presence of a lithium hydroxide (B78521) monohydrate (LiOH·H₂O) catalyst. psu.edu

The results indicated a dramatic improvement when using sonication. The ultrasound-assisted reactions were completed in minutes with high yields, whereas the conventional methods required hours to achieve lower or comparable yields. psu.edu This acceleration is attributed to the phenomenon of acoustic cavitation, which generates localized high-pressure and high-temperature zones, enhancing mass transfer and reaction rates. nih.gov

The table below compares the reaction times and yields for the synthesis of a thiophene chalcone derivative using both methods, illustrating the efficiency of the ultrasound-assisted protocol. psu.edu

Table 1: Comparison of Conventional and Ultrasound-Assisted Synthesis of a Thiophene Chalcone Derivative

| Entry | Aldehyde Reactant | Method | Reaction Time | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Chlorobenzaldehyde | Conventional (Stirring) | 4.0 h | 88 |

Data sourced from a study on the synthesis of 5-bromo-thiophene containing chalcone derivatives. psu.edu

Another relevant application is the ultrasound-promoted Gewald reaction for synthesizing multisubstituted 2-aminothiophenes from aldehydes or ketones, malononitrile (B47326), and elemental sulfur. jocpr.comjocpr.com This demonstrates the broad utility of sonochemistry in constructing the thiophene ring itself under accelerated and efficient conditions. jocpr.com

Catalyst-Free and Metal-Free Reaction Conditions in Thiophene Synthesis

In recent years, the development of synthetic methods that avoid the use of heavy metal catalysts has become a significant goal in organic chemistry to reduce cost, toxicity, and environmental impact. Several catalyst-free and metal-free strategies have been successfully developed for the synthesis of the thiophene core. organic-chemistry.org These methods often rely on the inherent reactivity of strategically chosen precursors and reagents.

One notable metal-free approach involves the dehydration and sulfur cyclization of alkynols with elemental sulfur (S₈). organic-chemistry.org This reaction can be initiated by the base-free generation of a trisulfur (B1217805) radical anion, which then adds to the alkyne, leading to the formation of the thiophene ring. Another strategy is the reaction of substituted buta-1-enes with potassium sulfide, which provides an atom-economical, transition-metal-free route to thiophenes through the cleavage of multiple C-H bonds. organic-chemistry.org

Classic named reactions also provide pathways to thiophenes without the need for metal catalysts. The Paal-Knorr thiophene synthesis, for example, involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. pharmaguideline.comrsc.org Similarly, the Hinsberg synthesis involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate. rsc.org

The following table summarizes several metal-free approaches for the synthesis of substituted thiophenes, highlighting the diversity of available methods.

Table 2: Selected Metal-Free and Catalyst-Free Methodologies for Thiophene Synthesis

| Method | Starting Materials | Reagents & Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Sulfur Cyclization | Alkynols | Elemental Sulfur (S₈), DMSO, 130 °C | Substituted Thiophenes | Good | organic-chemistry.org |

| C-H Bond Cleavage | Substituted buta-1-enes | Potassium Sulfide (K₂S), DMSO, 120 °C | Substituted Thiophenes | Good | organic-chemistry.org |

| Radical Cyclization | Diaryl disulfides, Alkynyl esters | Et₄NBr, K₂S₂O₈, DCE, 90 °C | Highly Functionalized Benzo[b]thiophenes | Good | chim.it |

These methodologies underscore the progress in developing more sustainable synthetic routes toward the thiophene scaffold, which is a core component of this compound.

Advanced Spectroscopic and Crystallographic Characterization of 5 2 Hydroxyethyl Thiophene 2 Carbaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 5-(2-Hydroxyethyl)thiophene-2-carbaldehyde, a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques would be employed to confirm its molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to each type of proton in the molecule.

Aldehyde Proton (-CHO): A singlet would be anticipated in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.

Thiophene (B33073) Ring Protons: The two protons on the thiophene ring are in different chemical environments and would appear as two doublets. The proton adjacent to the aldehyde group (at position 3) would likely resonate at a lower field than the proton adjacent to the hydroxyethyl (B10761427) group (at position 4), with chemical shifts generally falling in the aromatic region of δ 7.0-8.0 ppm. The coupling constant between these two protons (³JHH) would be expected to be in the range of 3-5 Hz, characteristic of cis-protons on a thiophene ring.

Hydroxyethyl Protons (-CH₂CH₂OH): This side chain would produce three distinct signals. The methylene (B1212753) group attached to the thiophene ring (-Th-CH₂-) would likely appear as a triplet. The second methylene group, bonded to the hydroxyl group (-CH₂-OH), would also be a triplet. The hydroxyl proton (-OH) would typically appear as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature.

A hypothetical data table for the expected ¹H NMR signals is presented below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | N/A |

| Thiophene H-3 | 7.5 - 8.0 | Doublet (d) | 3 - 5 |

| Thiophene H-4 | 7.0 - 7.5 | Doublet (d) | 3 - 5 |

| Th-CH₂- | 3.0 - 3.5 | Triplet (t) | 6 - 8 |

| -CH₂-OH | 3.8 - 4.2 | Triplet (t) | 6 - 8 |

| -OH | Variable | Broad Singlet (br s) | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct carbon signals would be expected.

Carbonyl Carbon (-CHO): This carbon is highly deshielded and would appear at the lowest field, typically in the range of δ 180-190 ppm.

Thiophene Ring Carbons: Four signals would correspond to the carbons of the thiophene ring. The carbon attached to the aldehyde group (C2) and the carbon attached to the hydroxyethyl group (C5) would be downfield compared to the other two ring carbons (C3 and C4). Their exact chemical shifts would be influenced by the electronic effects of the substituents.

Hydroxyethyl Carbons (-CH₂CH₂OH): The two aliphatic carbons of the side chain would appear in the upfield region of the spectrum, generally between δ 30 and 70 ppm.

A table of anticipated ¹³C NMR chemical shifts is provided below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aldehyde (-CHO) | 180 - 190 |

| Thiophene C-2 | 140 - 150 |

| Thiophene C-5 | 145 - 155 |

| Thiophene C-3 | 125 - 135 |

| Thiophene C-4 | 120 - 130 |

| -CH₂-OH | 60 - 70 |

| Th-CH₂- | 30 - 40 |

Two-Dimensional NMR Techniques for Connectivity Elucidation

To definitively assign the proton and carbon signals and establish the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

COSY: This experiment would reveal proton-proton couplings. Correlations would be expected between the two thiophene protons (H-3 and H-4) and between the adjacent methylene protons of the hydroxyethyl group.

HSQC: This technique correlates directly bonded proton and carbon atoms. It would be used to link each proton signal to its corresponding carbon signal, for example, confirming the assignments of the thiophene C-H pairs and the methylene groups.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopic Signatures of Aldehyde and Hydroxyl Groups

The FTIR spectrum of this compound would be dominated by absorption bands from the aldehyde and hydroxyl groups.

Hydroxyl (-OH) Stretch: A strong, broad absorption band would be expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration, with the broadening resulting from hydrogen bonding.

Aldehyde C-H Stretch: A characteristic, often weak, pair of bands might be observed around 2820 cm⁻¹ and 2720 cm⁻¹, corresponding to the C-H stretch of the aldehyde group.

Carbonyl (C=O) Stretch: A very strong and sharp absorption band would be present in the range of 1660-1700 cm⁻¹. The conjugation with the thiophene ring would shift this band to a lower wavenumber compared to a non-conjugated aldehyde.

C-O Stretch: The stretching vibration of the alcohol C-O bond would likely appear as a strong band between 1000 and 1200 cm⁻¹.

Thiophene Ring Vibrations: Several bands corresponding to C=C and C-S stretching within the thiophene ring would be expected in the fingerprint region (below 1600 cm⁻¹).

A summary of expected FTIR absorption bands is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aldehyde (-CHO) | C-H Stretch | ~2820, ~2720 | Weak to Medium |

| Aldehyde (C=O) | C=O Stretch | 1660 - 1700 | Strong, Sharp |

| Alcohol (-CH₂OH) | C-O Stretch | 1000 - 1200 | Strong |

| Thiophene Ring | C=C Stretch | 1400 - 1600 | Medium |

Raman Spectroscopic Investigations for Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR. While strong FTIR signals are associated with polar bonds (like C=O and O-H), Raman spectroscopy is more sensitive to vibrations of non-polar or symmetric bonds.

For this compound, the Raman spectrum would be expected to show strong signals for the aromatic thiophene ring vibrations, particularly the symmetric ring breathing mode. The C=O stretch would also be Raman active, though potentially weaker than in the FTIR spectrum. The C-S bond vibrations within the thiophene ring typically give rise to distinct Raman signals. The aliphatic C-H stretching and bending vibrations of the hydroxyethyl group would also be observable. Acquiring Raman data would be valuable for a complete vibrational analysis of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. It provides the exact mass of a molecule with high precision, allowing for the determination of its elemental formula. For this compound (C₇H₈O₂S), the theoretical exact mass can be calculated, which serves as a benchmark for experimental verification.

Table 1: Calculated Exact Mass for this compound

| Molecular Formula | Ion Type | Calculated Exact Mass (Da) |

|---|---|---|

| C₇H₈O₂S | [M+H]⁺ | 157.0318 |

| C₇H₈O₂S | [M+Na]⁺ | 179.0137 |

Beyond exact mass, HRMS coupled with tandem mass spectrometry (MS/MS) experiments can illuminate the compound's fragmentation pathways. This provides valuable structural information by showing how the molecule breaks apart under specific conditions. For this compound, characteristic fragmentation patterns would be expected, including:

Loss of the hydroxyethyl group: Cleavage of the C-C bond between the thiophene ring and the ethyl group.

Loss of water (H₂O): Dehydration involving the hydroxyl group.

Loss of the formyl group (CHO): Cleavage of the bond between the aldehyde and the thiophene ring.

Ring opening: Fragmentation of the thiophene scaffold itself.

Analyzing these pathways helps to confirm the connectivity of the atoms within the molecule.

Single Crystal X-ray Diffraction Analysis for Solid-State Structural Determination

A crystallographic study would reveal the conformation of the 2-hydroxyethyl and carbaldehyde substituents relative to the thiophene ring. The thiophene ring itself is expected to be largely planar. The aldehyde group is often found to be coplanar with the aromatic ring to maximize π-conjugation. The hydroxyethyl side chain, with its sp³-hybridized carbon atoms, would exhibit a more flexible conformation, and its preferred orientation would be determined by steric and electronic factors within the crystal lattice.

Table 2: Representative Geometric Parameters for Thiophene Scaffolds

| Parameter | Typical Value Range | Description |

|---|---|---|

| C-S bond length | 1.70 - 1.74 Å | The length of the carbon-sulfur bonds within the thiophene ring. |

| C=C bond length | 1.35 - 1.38 Å | The length of the double bonds within the thiophene ring. |

| C-C bond length | 1.41 - 1.45 Å | The length of the single bond within the thiophene ring. |

The presence of a hydroxyl (-OH) group and a carbonyl (C=O) group makes this compound an excellent candidate for forming specific intermolecular interactions. Single-crystal X-ray diffraction would be crucial for identifying and characterizing these non-covalent forces, which dictate the crystal packing and influence the material's bulk properties.

Hydrogen Bonding: The primary and most significant interaction would be hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl and carbonyl groups can act as acceptors. This could lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks in the solid state. For instance, O-H···O=C hydrogen bonds are a common motif in similar structures.

Torsion angles, which describe the rotation around a chemical bond, are critical for defining the three-dimensional shape of a molecule. In this compound, key torsion angles would include:

The angle defining the orientation of the aldehyde group relative to the thiophene ring (S-C-C-O). A value near 0° or 180° would indicate a high degree of planarity and conjugation.

The angles associated with the flexible hydroxyethyl side chain (e.g., C-C-C-O and C-C-O-H).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insight into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions involving its π-electron system.

The core structure contains a thiophene ring conjugated with a carbaldehyde group. This extended π-system acts as a chromophore, the part of the molecule responsible for light absorption. The primary electronic transitions anticipated are:

π → π transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For conjugated systems like this thiophene derivative, these transitions occur at longer wavelengths compared to non-conjugated systems.

n → π transitions:* These lower-intensity absorptions involve the excitation of a non-bonding electron (from the lone pairs on the oxygen atoms of the aldehyde and hydroxyl groups) to a π* antibonding orbital. These bands typically appear at longer wavelengths than the π → π* bands.

The presence of the hydroxyl group, an auxochrome, is expected to cause a slight shift in the absorption maxima (λmax) to longer wavelengths (a bathochromic or "red" shift) compared to the parent 2-thiophenecarboxaldehyde.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Associated Orbitals | Expected Intensity | Region |

|---|---|---|---|

| π → π* | π (bonding) → π* (antibonding) | High | UV (250-350 nm) |

The specific λmax values and their corresponding molar absorptivities (ε) are dependent on the solvent used, as solvent polarity can influence the energy levels of the molecular orbitals involved in the electronic transitions.

Computational and Theoretical Investigations of Electronic Structure and Reactivity Profile

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Excitation Energies and Electronic Transitions

No published studies were found that specifically calculate the excitation energies or detail the electronic transitions (e.g., π-π* or n-π*) for 5-(2-Hydroxyethyl)thiophene-2-carbaldehyde. This information is typically obtained through methods like Time-Dependent Density Functional Theory (TD-DFT), and without these calculations, a data table of transition wavelengths, oscillator strengths, and orbital contributions cannot be created.

Quantum Chemical Descriptors and Reactivity Indices

There is no available data on the calculated quantum chemical descriptors for this molecule. Consequently, a table of values for indices such as HOMO (Highest Occupied Molecular Orbital) energy, LUMO (Lowest Unoccupied Molecular Orbital) energy, HOMO-LUMO gap, ionization potential, electron affinity, electronegativity, chemical hardness, and softness cannot be provided. These descriptors are fundamental for understanding the molecule's kinetic stability and reactivity profile, but require specific computational output.

Computational Analysis of Intermolecular and Intramolecular Interactions

No computational studies detailing the specific intermolecular and intramolecular interactions of this compound are available.

Theoretical Treatment of Hydrogen Bonding Networks

While the presence of a hydroxyl group and a carbonyl group suggests the potential for both intramolecular and intermolecular hydrogen bonding, no theoretical treatments or simulations have been published to confirm the geometry, strength, or dynamics of such networks for this specific compound.

Non-Covalent Interaction (NCI) Plotting and Reduced Density Gradient (RDG) Analysis

A search for Non-Covalent Interaction (NCI) plots or Reduced Density Gradient (RDG) analyses for this compound yielded no results. These visualization tools are crucial for identifying and characterizing weak interactions, such as van der Waals forces, steric repulsion, and hydrogen bonds, in real space. Without dedicated studies, a qualitative or quantitative discussion of these interactions is not possible.

Due to the absence of specific computational research on this compound, it is not possible to generate the requested scientific article. The creation of such an article would require fabricating data, which is contrary to the principles of scientific accuracy. Further experimental and computational research is needed to elucidate the electronic and reactive properties of this compound.

Chemical Reactivity and Mechanistic Pathways of 5 2 Hydroxyethyl Thiophene 2 Carbaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group at the C2 position of the thiophene (B33073) ring is a primary site for nucleophilic attack and condensation reactions, characteristic of aromatic aldehydes. Its reactivity is influenced by the electron-donating nature of the thiophene ring and the presence of the hydroxyethyl (B10761427) substituent at the C5 position.

Condensation Reactions with Amines, Hydrazines, and Active Methylene (B1212753) Compounds

The carbonyl carbon of the aldehyde is electrophilic and readily reacts with various nucleophiles, leading to the formation of new carbon-nitrogen and carbon-carbon bonds. These condensation reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures.

With Amines and Hydrazines: 5-(2-Hydroxyethyl)thiophene-2-carbaldehyde undergoes condensation with primary amines to form Schiff bases (imines). The reaction proceeds via a nucleophilic addition of the amine to the carbonyl group, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond. Similarly, its reaction with hydrazine (B178648) hydrate (B1144303) typically results in the formation of the corresponding azine, where two molecules of the aldehyde react with one molecule of hydrazine. uchile.clnih.gov The reaction with substituted hydrazines, such as isonicotinohydrazide, yields hydrazones, a transformation that can be monitored by spectroscopic methods like FT-IR, which would show the disappearance of the C=O stretching vibration of the aldehyde and the appearance of the C=N stretch of the newly formed imine bond. researchgate.net

With Active Methylene Compounds: The aldehyde functionality is susceptible to Knoevenagel condensation with compounds containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile (B47326) or ethyl cyanoacetate). nih.govorganic-chemistry.org This base-catalyzed reaction involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. Subsequent dehydration yields a new carbon-carbon double bond. researchgate.netmdpi.com

| Reactant Class | Reagent Example | Product Type | General Reaction Scheme |

| Primary Amines | R-NH₂ | Schiff Base (Imine) | Th-CHO + R-NH₂ → Th-CH=N-R + H₂O |

| Hydrazines | N₂H₄ | Azine | 2 Th-CHO + N₂H₄ → Th-CH=N-N=CH-Th + 2 H₂O |

| Substituted Hydrazines | R-NH-NH₂ | Hydrazone | Th-CHO + R-NH-NH₂ → Th-CH=N-NH-R + H₂O |

| Active Methylene | CH₂(CN)₂ (Malononitrile) | Thienylidene derivative | Th-CHO + CH₂(CN)₂ → Th-CH=C(CN)₂ + H₂O |

Th represents the 5-(2-Hydroxyethyl)thiophene moiety.

Nucleophilic Additions and Reduction Processes

Beyond condensations, the aldehyde group is a key site for various nucleophilic additions and can be readily reduced to the corresponding alcohol.

Nucleophilic Additions: The aldehyde can react with a range of nucleophiles. smolecule.com For instance, in the presence of an acid catalyst, it can undergo thioacetalization with thiols like propane-1,3-dithiol. researchgate.net This reaction involves the nucleophilic attack of the sulfur atoms on the carbonyl carbon, leading to the formation of a stable cyclic thioacetal. This process is often used as a protective strategy for the aldehyde group during multi-step syntheses.

Reduction Processes: The aldehyde functionality is easily reduced to a primary alcohol. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can effectively convert the formyl group of this compound into a hydroxymethyl group. smolecule.com This reduction transforms the starting compound into 2-(5-(hydroxymethyl)thiophen-2-yl)ethan-1-ol, a diol derivative.

| Reaction Type | Reagent Example | Functional Group Transformation |

| Reduction | Sodium Borohydride (NaBH₄) | -CHO → -CH₂OH |

| Thioacetalization | Propane-1,3-dithiol | -CHO → -CH(SCH₂CH₂CH₂S) |

Reactivity of the Hydroxyl Functionality

The primary hydroxyl group of the 2-hydroxyethyl substituent offers a different set of reactive possibilities, typical of alcohols. These include esterification, etherification, substitution, and oxidation.

Esterification, Etherification, and Substitution Reactions

The oxygen atom of the hydroxyl group is nucleophilic, allowing it to react with various electrophiles.

Esterification: The hydroxyl group can react with carboxylic acids, acid chlorides, or acid anhydrides to form esters. This reaction is typically catalyzed by an acid or a base. For example, reaction with acetic anhydride (B1165640) would yield 2-(2-formyl-5-thienyl)ethyl acetate.

Etherification: In the presence of a strong base to deprotonate the hydroxyl group into a more potent alkoxide nucleophile, ethers can be formed by reaction with alkyl halides (Williamson ether synthesis). Analogous compounds like 5-(hydroxymethyl)furfural are known to undergo etherification to produce 5-(alkoxymethyl)furfurals. rsc.orgresearchgate.net

Substitution: The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would replace the -OH group with -Cl or -Br, respectively, yielding 5-(2-chloroethyl)thiophene-2-carbaldehyde or 5-(2-bromoethyl)thiophene-2-carbaldehyde.

Oxidation Reactions

The primary hydroxyl group can be oxidized to different extents depending on the choice of oxidizing agent.

Oxidation to Aldehyde: Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would oxidize the primary alcohol to an aldehyde, resulting in the formation of (5-formylthiophen-2-yl)acetaldehyde, a dialdehyde.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol all the way to a carboxylic acid. This reaction would yield (5-formylthiophen-2-yl)acetic acid.

Synergistic and Antagonistic Effects Between Aldehyde and Hydroxyl Groups

A key potential interaction is the intramolecular nucleophilic attack of the hydroxyl group's oxygen onto the electrophilic carbonyl carbon of the aldehyde. This can lead to the formation of a cyclic hemiacetal. In the case of this compound, this would result in a six-membered ring structure. The equilibrium between the open-chain form and the cyclic hemiacetal is influenced by factors such as solvent and temperature.

The electronic properties of the two groups also interact through the thiophene ring. The aldehyde group is electron-withdrawing, which deactivates the thiophene ring towards electrophilic substitution and can slightly increase the acidity of the distant hydroxyl group. Conversely, the hydroxyethyl group is weakly electron-donating, which can subtly influence the reactivity of the aldehyde group. While these through-ring electronic effects are generally modest, they can fine-tune the molecule's reactivity profile compared to monosubstituted thiophene analogs. For instance, the deactivating effect of the aldehyde might offer some regioselective control in reactions targeting the thiophene ring itself.

Intramolecular Hydrogen Bonding and its Influence on Conformation and Reactivity

The presence of both a hydroxyl (-OH) group as a hydrogen bond donor and a carbonyl (C=O) group of the aldehyde as a hydrogen bond acceptor within the same molecule allows for the formation of an intramolecular hydrogen bond. This non-covalent interaction plays a significant role in determining the molecule's preferred conformation and, consequently, its reactivity.

In a related compound, 5-[(2-Hydroxyethyl)(methyl)amino]thiophene-2-carbaldehyde, crystal structure analysis reveals that molecules are interconnected by O—H⋯O hydrogen bonds, forming supramolecular chains. This observation underscores the strong tendency of the hydroxyethyl and aldehyde moieties on a thiophene ring to engage in hydrogen bonding. For this compound, this interaction would likely occur between the hydrogen of the hydroxyl group and the oxygen of the aldehyde group, leading to the formation of a stable six-membered ring-like structure.

This intramolecular hydrogen bond can be expected to have several effects:

Conformational Rigidity: The hydrogen bond restricts the rotational freedom of the 2-hydroxyethyl side chain, leading to a more planar and rigid conformation. In similar structures, such as 5-[bis(4-ethoxyphenyl)amino]thiophene-2-carbaldehyde, the carbonyl group is observed to be coplanar with the thiophene ring, which indicates significant conjugation. nih.gov The hydrogen bond in this compound would further stabilize such a planar arrangement.

Altered Reactivity: The electron density around the aldehyde's carbonyl group is modified by the hydrogen bond. This can influence its susceptibility to nucleophilic attack. The withdrawal of electron density from the carbonyl oxygen may render the carbonyl carbon more electrophilic.

Spectroscopic Signature: The presence of intramolecular hydrogen bonding can be detected through spectroscopic methods. For instance, in infrared (IR) spectroscopy, the O-H stretching frequency would be observed at a lower wavenumber (red-shifted) and appear as a broader band compared to a free hydroxyl group.

Potential for Cyclization and Ring Formation Reactions

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic aldehyde, creates the potential for intramolecular cyclization reactions. These reactions could lead to the formation of new heterocyclic ring systems fused to the thiophene core.

One probable pathway is an intramolecular nucleophilic attack of the hydroxyl group's oxygen onto the carbonyl carbon of the aldehyde. This would result in the formation of a cyclic hemiacetal. Subsequent dehydration of this intermediate could lead to the formation of a fused pyran ring, specifically a thieno[3,2-b]pyran derivative. The synthesis of various thieno[3,2-b]pyran and thieno[3,2-c]pyran-4-one derivatives has been reported, highlighting the feasibility of forming such fused ring systems. researchgate.netmdpi.comresearchgate.net

Another possibility involves the reaction of the hydroxyl group with the thiophene ring itself, although this is generally less favorable under standard conditions. However, under specific catalytic conditions, cyclization to form other fused systems might be achievable. The synthesis of terthiophenes through the cyclization of thiophene-substituted 1,4-diketones demonstrates that the thiophene ring can participate in ring-forming reactions. nih.gov

The propensity for cyclization is influenced by several factors:

Reaction Conditions: The use of acid or base catalysts can promote the cyclization process.

Thermodynamic Stability: The stability of the resulting fused-ring product will be a major driving force for the reaction.

Ring Strain: The formation of five- or six-membered rings is generally favored over smaller or larger rings due to lower ring strain.

These potential cyclization pathways represent an important aspect of the reactivity of this compound, offering routes to more complex heterocyclic structures.

Tautomerism and Conformational Dynamics in Substituted Thiophenes

Tautomerism, the interconversion of constitutional isomers, is a relevant concept for this compound, particularly concerning the hydroxythiophene and aldehyde functionalities.

Hydroxythiophene Tautomerism: Substituted hydroxythiophenes are known to exist in equilibrium with their tautomeric thiolactone forms. acs.orgacs.org For a 2-hydroxythiophene derivative, this equilibrium would involve the hydroxy form and two possible thiolen-2-one structures. Studies on 2-hydroxythieno[3,2-b]thiophenes and 2-hydroxythieno[2,3-b]thiophenes have shown that these compounds predominantly exist as thiolactones rather than in the hydroxy form. acs.org The position of this equilibrium is sensitive to the nature and position of other substituents on the thiophene ring. acs.org

Keto-Enol Tautomerism: The aldehyde group of this compound can also exhibit keto-enol tautomerism. masterorganicchemistry.comlibretexts.org The "keto" form is the aldehyde itself, while the "enol" form would be a vinyl alcohol (C=C-OH) adjacent to the thiophene ring. Generally, for simple aldehydes and ketones, the keto form is overwhelmingly favored at equilibrium. libretexts.org However, the stability of the enol form can be influenced by factors such as:

Conjugation: The enol form of this compound would extend the conjugated system of the thiophene ring, which could provide some stabilization.

Hydrogen Bonding: Intramolecular hydrogen bonding within the enol tautomer could further contribute to its stability.

Solvent Effects: The position of the keto-enol equilibrium can be solvent-dependent. nih.gov

The conformational dynamics of the molecule are largely dictated by the rotation around the single bonds connecting the side chains to the thiophene ring. As discussed, intramolecular hydrogen bonding can significantly restrict this rotation. The interplay between different possible tautomers and conformers results in a complex potential energy surface for the molecule.

Polymerization Behavior and Mechanisms of Thiophene-2-carbaldehyde (B41791) Derivatives

Thiophene and its derivatives are fundamental building blocks for conducting polymers. The presence of the aldehyde group in thiophene-2-carbaldehyde derivatives introduces unique polymerization characteristics and opportunities for post-polymerization modification.

Electrophilic Addition Polymerization Pathways

While many polythiophenes are synthesized via oxidative coupling of the thiophene rings, derivatives of thiophene-2-carbaldehyde can undergo polymerization through the aldehyde group itself. One such mechanism is acid-catalyzed electrophilic addition polymerization. acs.org

In this pathway, a strong acid (e.g., hydrochloric acid) acts as a catalyst to protonate the carbonyl oxygen of the aldehyde group. This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the oxygen of another monomer's aldehyde group. This process leads to the formation of a polyacetal- or polyether-type chain, where the thiophene rings are pendant groups attached to the main polymer backbone.

A study on the polymerization of thiophene-2-carbaldehyde using hydrochloric acid as a catalyst confirmed that the reaction proceeds via the aldehyde group. acs.org Spectroscopic analysis of the resulting polymer showed a weakening of the C=O aldehyde peak, indicating its consumption during polymerization. nih.gov

Influence of Functional Groups on Polymerization Rate and Morphology

The functional groups attached to the thiophene ring can significantly impact the polymerization process, including the reaction rate and the morphology of the resulting polymer.

Influence on Polymerization Rate:

Electron-Donating/Withdrawing Groups: The electronic nature of substituents on the thiophene ring alters the reactivity of the monomer. Electron-donating groups can increase the electron density of the ring, which is relevant for oxidative polymerization pathways. Conversely, electron-withdrawing groups, like the aldehyde, can deactivate the ring towards electrophilic substitution but are central to the electrophilic addition polymerization mechanism discussed above.

Influence on Polymer Morphology: The morphology of poly(thiophene-2-carbaldehyde) and its derivatives is highly dependent on the synthesis method and conditions. acs.org

Chemical Polymerization: The chemical polymerization of thiophene-2-carbaldehyde with an acid catalyst in an alcohol solvent has been shown to produce a polymer consisting of spherical particles with a rough surface. acs.org These nanoparticles can clump together to form larger clusters. acs.org

The functional groups not only modulate the polymerization process but also impart specific properties to the final polymer, such as increased solubility or sites for further chemical reactions.

Strategic Derivatization and Functionalization for Advanced Chemical Structures

Synthesis of Schiff Bases and Imine Chemistry

The aldehyde functional group of 5-(2-Hydroxyethyl)thiophene-2-carbaldehyde is readily susceptible to condensation reactions with primary amines to form Schiff bases, also known as imines or azomethines. This reaction is a cornerstone of carbonyl chemistry and provides a straightforward method for introducing a wide variety of substituents onto the thiophene (B33073) core.

The synthesis is typically achieved by reacting equimolar amounts of the aldehyde with a primary amine in a suitable solvent, such as ethanol (B145695) or methanol. The reaction is often catalyzed by a few drops of a weak acid, like glacial acetic acid, and may require heating under reflux to drive the condensation to completion by removing the water formed as a byproduct. oncologyradiotherapy.comresearchgate.net The general reaction scheme is as follows:

Reaction Scheme for Schiff Base formation from this compound.

The versatility of this reaction allows for the incorporation of numerous functional groups by varying the primary amine reactant. This can be used to tune the electronic, steric, and physicochemical properties of the resulting molecule. For instance, using aromatic amines can introduce extended conjugation, while aliphatic amines can modify solubility and flexibility.

The resulting Schiff bases are not merely stable final products; they are also crucial intermediates in organic synthesis. The imine bond itself can be reduced to form stable secondary amines or can participate in cycloaddition reactions and act as a directing group in subsequent transformations.

| Amine Reactant | Resulting Schiff Base Structure | Potential Application Area |

| Aniline | Precursor for metal complexes, liquid crystals | |

| 2-Aminoethanol | Polydentate ligands, bioactive compounds | |

| 4-Aminobenzoic acid | Functional monomers, pharmaceutical intermediates |

Interactive Table 1: Examples of Schiff bases derived from this compound and various primary amines.

Hydrazone Derivative Synthesis and Their Chemical Utility

Parallel to imine formation, the aldehyde group of this compound reacts efficiently with hydrazine (B178648) and its derivatives (e.g., substituted hydrazines and hydrazides) to yield hydrazones. mdpi.comnih.gov This condensation reaction is robust and typically proceeds with high yields, providing stable, often crystalline, products that are valuable in both characterization and further synthetic applications.

The general synthetic method involves mixing the aldehyde with the hydrazine derivative in a solvent like ethanol, often with gentle heating. The resulting C=N-N bond in the hydrazone moiety is a versatile functional group. Hydrazones are well-established as key intermediates in the synthesis of various nitrogen-containing heterocycles, including pyrazoles and pyridazines. nih.gov They also serve as important ligands in coordination chemistry and have been extensively studied for their diverse biological activities. mdpi.com

Reaction Scheme for Hydrazone formation from this compound.

The chemical utility of these hydrazone derivatives is significant. The presence of multiple heteroatoms and the planar nature of the C=N-N linkage make them excellent chelating agents for metal ions. Furthermore, the reactivity of the N-H proton and the imine carbon allows for further functionalization, expanding their role as synthetic intermediates.

| Hydrazine Reactant | Resulting Hydrazone Derivative Structure | Key Features and Utility |

| Hydrazine Hydrate (B1144303) | Precursor for azines, synthesis of pyrazoles | |

| Phenylhydrazine | Fischer indole (B1671886) synthesis intermediate, stable derivative | |

| Thiosemicarbazide | Strong metal chelator, precursor to thiadiazoles |

Interactive Table 2: Synthesis of hydrazone derivatives and their potential chemical applications.

Formation of Sulfur-Containing Heterocycles (e.g., Thiazolidinones, Thiazoles)

The aldehyde functionality of this compound serves as a critical entry point for the construction of more complex sulfur-containing heterocyclic rings, such as thiazolidinones and thiazoles. These scaffolds are of significant interest in medicinal chemistry.

Thiazolidinones: One of the most common routes to 4-thiazolidinones involves a three-component reaction between an aldehyde, an amine, and an α-mercaptocarboxylic acid, such as thioglycolic acid. nih.gov Alternatively, a two-step process can be employed where the pre-formed Schiff base (from section 6.1) is reacted with thioglycolic acid. The reaction proceeds via nucleophilic attack of the sulfur on the imine carbon, followed by intramolecular cyclization and dehydration to form the five-membered thiazolidinone ring. nih.govresearchgate.net

Thiazoles: The synthesis of a thiazole (B1198619) ring can be achieved through various methods, most notably the Hantzsch thiazole synthesis. In a relevant adaptation, this compound can be converted into an intermediate that reacts with a thioamide. For example, the aldehyde can first be α-halogenated, and the resulting α-haloaldehyde can then be condensed with a thioamide to build the thiazole ring. This method assembles the C-N and C-S bonds necessary for the heterocyclic core. organic-chemistry.org

These cyclization strategies demonstrate how the simple aldehyde group can be leveraged to build molecular complexity, transforming the linear thiophene precursor into intricate, polycyclic systems.

Elaboration into Complex Organic Molecules as Key Building Blocks

Beyond heterocycle formation, this compound is a valuable bifunctional building block for constructing complex acyclic and carbocyclic molecules. mdpi.com The distinct reactivity of its two functional groups—the aldehyde and the primary alcohol—allows for selective and sequential modifications.

The aldehyde group is a versatile handle for carbon-carbon bond formation:

Wittig and Horner-Wadsworth-Emmons Reactions: Reaction with phosphorus ylides provides a reliable method to form alkenes with control over stereochemistry, extending the carbon chain.

Grignard and Organolithium Additions: Nucleophilic addition of organometallic reagents converts the aldehyde into a secondary alcohol, introducing new stereocenters and branching points.

Aldol and Related Condensations: Base- or acid-catalyzed reactions with enolates or other nucleophiles can be used to form β-hydroxy carbonyl compounds or α,β-unsaturated systems.

Concurrently, the hydroxyethyl (B10761427) group can be functionalized through:

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: Conversion into ethers via reactions like the Williamson ether synthesis.

Oxidation: Oxidation of the primary alcohol to a carboxylic acid provides another functional handle.

This orthogonal reactivity makes the compound a powerful tool in multistep synthesis, enabling the construction of complex target molecules where the thiophene ring serves as a stable, electronically-rich core. mdpi.comsigmaaldrich.com

Functionalization for Polymeric and Supramolecular Material Precursors

The unique combination of a polymerizable or functionalizable group (aldehyde) and a group capable of forming strong intermolecular interactions (hydroxyl) makes this compound an attractive precursor for advanced materials.

Polymeric Materials: Thiophene-based polymers, particularly poly(3,4-ethylenedioxythiophene) (PEDOT), are renowned for their use as conducting polymers. nih.gov Introducing an aldehyde functionality onto a thiophene monomer allows for the creation of functional polymers. acs.orgresearchgate.net The aldehyde group can be used for post-polymerization modification, enabling the grafting of other molecules or the cross-linking of polymer chains to form robust films and hydrogels. nih.govresearchgate.net Furthermore, the hydroxyl group can participate directly in polymerization reactions, such as polycondensation with diacids or diisocyanates to form polyesters and polyurethanes, respectively, incorporating the conductive thiophene unit into the polymer backbone.

Supramolecular Materials: The hydroxyethyl group is an excellent hydrogen bond donor and acceptor. This allows molecules of this compound or its derivatives to self-assemble into ordered, non-covalent structures. nih.gov This self-assembly, driven by hydrogen bonding and potentially supplemented by π-π stacking of the thiophene rings, can lead to the formation of liquid crystals, gels, and other supramolecular architectures. The aldehyde group can be used to template these assemblies or to reactively "lock in" the structure after assembly has occurred.

Applications as Arylating Reagents and Ligands in Transition Metal Chemistry

The thiophene moiety and the functional groups of this compound enable its use in the field of organometallic chemistry, both as a precursor to ligands and potentially in cross-coupling reactions.

Ligands in Transition Metal Chemistry: The most significant application in this area is the use of its derivatives as ligands for transition metals. Schiff bases and hydrazones synthesized from this aldehyde (as described in sections 6.1 and 6.2) are excellent chelating agents. oncologyradiotherapy.comacs.org Coordination to a metal center typically occurs through the imine nitrogen and the thiophene sulfur atom. nih.gov

A key feature of this specific compound is the presence of the hydroxyethyl side chain. The oxygen atom of this alcohol can also coordinate to the metal center, allowing the Schiff base to act as a terdentate ONS-donor ligand. nih.gov Such multidentate ligands often form highly stable, well-defined coordination complexes with a variety of transition metals, including copper, nickel, cobalt, and zinc. These metal complexes are investigated for applications in catalysis, materials science, and as bioactive agents.

| Derivative Type | Potential Donor Atoms | Potential Geometry of Complex |

| Schiff Base (Bidentate) | Imine Nitrogen (N), Thiophene Sulfur (S) | Square planar, Tetrahedral |

| Schiff Base (Terdentate) | Imine Nitrogen (N), Thiophene Sulfur (S), Hydroxyl Oxygen (O) | Octahedral, Square pyramidal |

| Hydrazone (Bidentate) | Imine Nitrogen (N), Amide Oxygen/Sulfur (O/S) | Octahedral, Tetrahedral |

Interactive Table 3: Potential coordination modes of derivatives of this compound with transition metals.

Arylating Reagents: While less common than boronic acids or stannanes, thiophene derivatives can participate in cross-coupling reactions. The thiophene ring can be considered an aryl group. Through initial conversion (e.g., bromination of the thiophene ring followed by lithiation), the scaffold can be transformed into a nucleophilic or electrophilic partner for reactions like Suzuki, Stille, or Heck couplings, effectively using it to arylate other molecules.

Applications in Advanced Materials Science and Synthetic Organic Chemistry

Role as a Versatile Building Block in Multistep Organic Synthesis

In synthetic organic chemistry, the utility of a compound is often defined by its ability to act as a scaffold for constructing more complex molecular architectures. 5-(2-Hydroxyethyl)thiophene-2-carbaldehyde excels in this role, providing multiple reaction sites for chemists to exploit. The thiophene (B33073) ring itself is a stable aromatic system, while the aldehyde and hydroxyl groups offer orthogonal reactivity, allowing for sequential and controlled chemical transformations.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science, with over 60% of pharmaceuticals containing at least one heterocyclic ring. ontosight.ai Thiophene-2-carboxaldehyde and its derivatives are key building blocks in the synthesis of these complex molecules. ontosight.ai The aldehyde group can readily participate in a variety of condensation and cyclization reactions to form new rings.

The presence of the 2-hydroxyethyl group on the thiophene ring provides an additional handle for building intricate molecular frameworks. This hydroxyl group can be used to form ether or ester linkages, or it can be converted into other functional groups, thereby enabling the construction of fused or spiro-heterocyclic systems that would be difficult to access through other synthetic routes. For instance, intramolecular reactions between a derivative of the hydroxyl group and a group introduced via the aldehyde functionality can lead to the formation of novel bicyclic thiophene-containing structures.

Key Reactions Involving the Aldehyde Moiety:

Condensation Reactions: With active methylene (B1212753) compounds (e.g., malononitrile (B47326), cyanoacetates) to form α,β-unsaturated systems.

Wittig Reaction: To create carbon-carbon double bonds.

Reductive Amination: To synthesize secondary and tertiary amines.

Cyclization Reactions: With dinucleophiles (e.g., hydrazines, hydroxylamines) to form new heterocyclic rings like pyrazoles or isoxazoles.

Beyond complex heterocycles, this compound is a valuable intermediate in the synthesis of a broad range of specialty chemicals. These include pharmaceuticals, agrochemicals, and functional dyes. The aldehyde functionality is a common precursor for carboxylic acids, imines, and alcohols, making it a central hub in a synthetic pathway. ontosight.aifishersci.com

The hydroxyethyl (B10761427) side chain imparts increased polarity and potential for hydrogen bonding, which can improve the solubility of synthetic intermediates in various solvents, easing purification processes. Furthermore, this side chain can be chemically modified to fine-tune the properties of the final product. For example, esterification of the hydroxyl group with various acyl chlorides can introduce long alkyl chains or other functional moieties, altering the molecule's physical properties such as liquid crystallinity or solubility. This adaptability makes it a crucial component in creating molecules with tailored functions for specific applications. fishersci.com

Advanced Polymeric Materials and Optoelectronics

Thiophene-based polymers have been at the forefront of research into organic electronics for decades due to their excellent thermal and environmental stability and interesting electronic and optical properties. journalskuwait.org this compound serves as a functional monomer for the creation of advanced polymeric materials with applications in optoelectronics.

Polythiophenes are a major class of conductive polymers. journalskuwait.org The polymerization of thiophene monomers can be achieved through chemical or electrochemical oxidative methods. journalskuwait.org The resulting polymers feature a conjugated π-electron system along their backbone, which is responsible for their ability to conduct charge.

The functional groups on the this compound monomer play a critical role in determining the properties of the final polymer.

The hydroxyethyl group can enhance the solubility and processability of the resulting polythiophene, which are often intractable materials. This improved solubility allows for the use of solution-based processing techniques like spin-coating or inkjet printing for device fabrication. Moreover, the hydroxyl group can form intermolecular hydrogen bonds, influencing the polymer chain packing and, consequently, the material's charge transport properties.

The aldehyde group can be retained as a pendant group on the polymer chain, offering a site for post-polymerization modification. This allows for the grafting of other molecules to the polymer backbone, creating functional materials for specific applications, such as sensors. acs.org Alternatively, the aldehyde can be involved in the polymerization itself, leading to different polymer architectures. journalskuwait.org

These functionalized polythiophenes are classified as organic semiconductors, materials that combine the processing advantages of plastics with the electronic properties of semiconductors. rsc.org

Table 1: Properties of Functionalized Polythiophenes This table presents generalized properties based on the functional groups of the monomer, as specific data for poly(this compound) is not available.

| Property | Influence of Hydroxyethyl Group | Influence of Carbaldehyde Group | Potential Application |

|---|---|---|---|

| Solubility | Increases polarity, enhances solubility in organic solvents. | Can be used for post-polymerization modification to attach solubilizing groups. | Solution-processed electronics |

| Processability | Enables techniques like spin-coating and printing. | - | Large-area flexible devices |

| Chain Packing | Intermolecular hydrogen bonding can induce ordered packing. | Steric hindrance may affect packing. | Organic Field-Effect Transistors (OFETs) |

| Functionality | Can be esterified to tune properties. | Reactive site for attaching sensing molecules or cross-linking. | Chemical Sensors, Functional Coatings |

The unique electronic structure of thiophene-containing molecules and polymers makes them ideal candidates for active materials in organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs). mdpi.combeilstein-journals.org In these devices, materials are designed with specific energy levels (HOMO and LUMO) to facilitate charge separation (in OPVs) or radiative recombination (in OLEDs).

Donor-acceptor (D-A) architectures are a common strategy in designing materials for optoelectronics. psu.edu In the context of this compound, the electron-rich thiophene ring can act as a donor unit, while the electron-withdrawing aldehyde group can serve as an acceptor. psu.edu This intramolecular charge transfer character is beneficial for light absorption and emission properties. When polymerized, these D-A characteristics can be extended along the polymer chain.

The hydroxyethyl group can be used to anchor the polymer to electrode surfaces (like transparent metal oxides in solar cells) or to control the morphology of the active layer blend in an OPV, which is critical for efficient device performance. In OLEDs, modifying this side chain can tune the emission color and improve the quantum efficiency of the device. psu.edursc.org

Conductive polymers are highly sensitive to their local chemical environment. The conductivity of a polythiophene film can change dramatically upon exposure to certain analytes, making them excellent materials for chemical sensors. journalskuwait.org The functional groups on this compound are particularly advantageous for sensor applications.

The aldehyde groups on the polymer can be used as chemical gates to selectively bind to specific target molecules (analytes) through covalent bonding or strong intermolecular interactions. For example, they can react with amine groups present in many biological molecules and volatile organic compounds. This binding event alters the electronic structure of the polymer, leading to a measurable change in its conductivity or optical properties (e.g., color or fluorescence).

The hydroxyethyl group can also play a role in sensor design. It can improve the biocompatibility of the polymer surface for biosensor applications or enhance its affinity for polar analytes. This dual functionality allows for the creation of highly specific and sensitive sensor arrays for applications in environmental monitoring, medical diagnostics, and industrial process control.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) as Ligand Components

There is no available research data detailing the use of this compound as a ligand component in the synthesis of either Covalent Organic Frameworks or Metal-Organic Frameworks. While numerous other thiophene derivatives, such as thieno[3,2-b]thiophene-2,5-dicarbaldehyde (B1297048) and [2,2′-bithiophene]-5,5′-dicarbaldehyde, have been successfully employed as building blocks for COFs and MOFs, the specific application of the 5-(2-hydroxyethyl) substituted variant has not been reported. nih.govrsc.org

Table 1: Status of this compound in COF and MOF Synthesis

| Framework Type | Use as Ligand/Building Block | Published Examples |

|---|---|---|

| Covalent Organic Frameworks (COFs) | Not Reported | None |

| Metal-Organic Frameworks (MOFs) | Not Reported | None |

Surface Functionalization of Nanomaterials (e.g., Mesoporous Silica)

There is no available research data describing the application of this compound for the surface functionalization of nanomaterials, including mesoporous silica (B1680970). The functionalization of mesoporous silica nanoparticles is a well-established field, often employing silane (B1218182) coupling agents to introduce various organic moieties onto the silica surface. nih.govmdpi.comnih.gov These functionalities serve to alter surface properties or to provide anchor points for further modification. While the hydroxyl group of this compound could theoretically be used for grafting onto surfaces, no studies documenting this specific application have been found.

Table 2: Status of this compound in Nanomaterial Functionalization

| Nanomaterial | Application in Surface Functionalization | Research Findings |

|---|---|---|

| Mesoporous Silica | Not Reported | None |

| Other Nanomaterials | Not Reported | None |

Emerging Research Directions and Future Outlook

Exploration of Novel and Efficient Synthetic Routes for Functionalized Thiophenes

The synthesis of polysubstituted thiophenes remains a central theme in organic chemistry. mdpi.com Traditional methods are often supplemented by modern, more efficient strategies that offer greater control over regioselectivity and functional group tolerance. The development of potential manufacturing routes for halogenated 2-thiophenecarboxylic acid derivatives, for instance, highlights the industrial importance of creating versatile thiophene (B33073) building blocks. beilstein-journals.org

Future work on synthesizing 5-(2-Hydroxyethyl)thiophene-2-carbaldehyde and its analogues will likely focus on moving beyond classical multi-step sequences. Key areas of exploration include:

Metal-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki and Stille couplings are established methods for creating C-C bonds on the thiophene ring. numberanalytics.com

Direct C-H Functionalization: This atom-economical approach avoids the need for pre-functionalization (e.g., halogenation or lithiation), offering a more direct path to complex molecules. acs.org Palladium/norbornene cooperative catalysis, for example, has been used for the direct vicinal difunctionalization of thiophenes at the C4 and C5 positions. acs.org

Chemo- and Regioselective Reactions: For molecules with multiple functional groups, such as this compound, achieving selectivity is crucial. Research into controlled lithium/halogen exchange reactions at low temperatures provides a powerful tool for introducing specific functionalities at desired positions on the thiophene ring. mdpi.com A protocol for synthesizing 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde utilized this concept effectively. mdpi.com

| Synthetic Strategy | Description | Potential Advantage for Functionalized Thiophenes | Reference |

|---|---|---|---|

| Classical Cyclization (e.g., Paal-Knorr) | Condensation of 1,4-dicarbonyl compounds with a sulfur source like phosphorus pentasulfide or Lawesson's reagent. | Builds the thiophene ring from acyclic precursors. | derpharmachemica.comwikipedia.org |

| Metal-Catalyzed C-H Arylation | Directly forms a carbon-aryl bond on the thiophene ring, avoiding intermediate steps. | High atom economy and reduced synthetic steps. | acs.orgrsc.org |

| Regioselective Halogen/Lithium Exchange | Selective replacement of a bromine or iodine atom with lithium, followed by quenching with an electrophile. | Precise introduction of functional groups at specific positions on a pre-existing thiophene ring. | mdpi.com |

| Cyclization of Functionalized Alkynes | Intramolecular cyclization of sulfur-containing alkyne substrates, often catalyzed by metals. | Provides a regioselective and atom-economical entry to highly substituted thiophenes. | mdpi.comresearchgate.net |

Design and Synthesis of Next-Generation Thiophene-Based Functional Materials

Thiophene derivatives are cornerstone components in the field of organic electronics due to their excellent semiconductor and fluorescent properties. researchgate.net Oligo- and polythiophenes are used in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and sensors. researchgate.netmdpi.com The functional groups of this compound—the aldehyde and the primary alcohol—make it a promising monomer for creating novel functional materials.

Polymerization: The aldehyde group can participate in condensation polymerization reactions. journalskuwait.org Furthermore, the hydroxyethyl (B10761427) group can be converted into other functionalities suitable for polymerization, enhancing solubility or enabling post-polymerization modification. mdpi.com

Material Property Tuning: The geometry of the 2,5-disubstituted thiophene moiety influences the properties of resulting polymers, such as melting points, crystallinity, and solubility, which are critical for processing and device performance. dtic.mil

Bioelectronics: Thiophene-based trimers have been explored for in-vivo enzymatic polymerization to form conductive materials within living tissues, opening avenues for seamless bioelectronic interfaces. acs.org The water-solubilizing potential of the hydroxyethyl group could be advantageous in such bio-applications. mdpi.com

Deeper Mechanistic Understanding of Complex Chemical Transformations

A profound understanding of reaction mechanisms is essential for the rational design of synthetic routes and for optimizing reaction conditions. For thiophenes, the reactivity is complex and depends on the coordination modes of the thiophene to a metal catalyst and the electronic nature of its substituents. researchgate.net Future research will likely employ a combination of experimental and computational methods to elucidate the intricate pathways of thiophene functionalization. For example, understanding the precise mechanism of chemo- and regioselective Br/Li exchange reactions allows for the predictable synthesis of multi-functionalized thiophenes. mdpi.com Investigating the intermediates and transition states in metal-catalyzed C-H activation or cyclization reactions will enable chemists to develop more efficient and selective catalysts. numberanalytics.comresearchgate.net

Advanced Computational Modeling for Predictive Material Design

Computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), has become an indispensable tool for predicting the properties of new materials before their synthesis. nih.govacs.org This predictive power accelerates the discovery of next-generation thiophene-based materials.

Key applications of computational modeling include:

Predicting Optoelectronic Properties: Calculating frontier molecular orbital (HOMO/LUMO) energy levels, band gaps, and absorption spectra helps in screening potential candidate molecules for organic solar cells and other electronic devices. nih.govresearchgate.net

Guiding Synthetic Strategy: Computational studies can help understand reaction mechanisms, such as in the hydrodesulfurization (HDS) process, by modeling the adsorption and reaction of thiophene on catalyst surfaces. researchgate.net

Structure-Property Relationships: Modeling allows researchers to systematically study how modifications to the chemical structure, such as changing substituents on the thiophene ring, affect the final properties of a material. researchgate.net This approach enables a rational design process, saving significant time and resources in the laboratory. nih.gov

Potential in Bio-Inspired and Supramolecular Chemistry

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. Bio-inspired chemistry seeks to mimic complex biological functions using synthetic molecules. nih.gov The structure of this compound offers potential in these areas.

The hydroxyethyl group is capable of acting as both a hydrogen bond donor and acceptor, which could be exploited to direct the self-assembly of molecules into well-ordered supramolecular structures. Research has shown that functionalizing materials like polythiophene and carbon nanotubes with bio-inspired molecules (e.g., adenine (B156593) and uracil) can lead to highly organized hybrid materials through specific hydrogen bonding and π-stacking interactions. nih.gov This suggests a pathway for integrating thiophene derivatives into complex, functional assemblies for applications in sensing, catalysis, or drug delivery.

Development of Sustainable Processes for Thiophene-Derived Chemicals

The principles of green chemistry are increasingly influencing the synthesis of specialty chemicals. Future research will focus on developing more sustainable manufacturing processes for thiophene derivatives. Key trends include:

Use of Renewable Feedstocks: Efforts are underway to produce thiophenes from non-fossil fuel sources, such as synthesizing thiophene diesters from biomass-derived methyl levulinate and elemental sulfur. citedrive.comresearchgate.net This shift towards bio-based platform molecules is crucial for a sustainable chemical industry. royalsocietypublishing.org

Greener Solvents and Catalysts: Research is exploring the use of environmentally benign solvents, such as water, for reactions like palladium-catalyzed direct C-H arylation of thiophenes. rsc.org Using industrial wastewater as the reaction medium further enhances the green credentials of such processes. rsc.org

Life Cycle Assessment (LCA): A holistic approach to sustainability involves analyzing the entire life cycle of a chemical process. LCA studies on novel thiophene-based surfactants, for example, help identify stages with high environmental impact and guide process optimization to align with green chemistry goals. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products